molecular formula C9H9NO6 B2927337 3,6-Dimethoxy-2-nitrobenzoic acid CAS No. 50472-09-8

3,6-Dimethoxy-2-nitrobenzoic acid

Cat. No. B2927337
CAS RN: 50472-09-8
M. Wt: 227.172
InChI Key: FWXKXSMYSALLCF-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-nitrobenzoic acid is a chemical compound with the CAS Number: 50472-09-8 . It has a molecular weight of 227.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3,6-dimethoxy-2-nitrobenzoic acid . The InChI code for this compound is 1S/C9H9NO6/c1-15-5-3-4-6 (16-2)8 (10 (13)14)7 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

3,6-Dimethoxy-2-nitrobenzoic acid is a powder that is stored at room temperature . It has a melting point of 192-194 degrees Celsius .

Scientific Research Applications

Polymorphic Control in Crystallization 3,6-Dimethoxy-2-nitrobenzoic acid, while not directly studied, shares relevance with studies on similar compounds like 2,6-dimethoxybenzoic acid. Research has explored how additives can control the polymorphic outcome of crystallization, which is crucial for the pharmaceutical industry and materials science. For example, the use of surfactants and polymers has shown potential in favoring the formation of specific crystalline forms, which can significantly impact the material's properties and efficacy in drug delivery systems (Semjonova & Be̅rziņš, 2022).

Decarboxylative Heterocoupling for Biaryl Synthesis The heterocoupling reactions involving compounds similar to 3,6-Dimethoxy-2-nitrobenzoic acid, such as 2-nitrobenzoic and 2,6-dimethoxybenzoic acids, have been studied for biaryl synthesis. This process is catalyzed by a [PdCl2/Cu(OH)2] system, demonstrating significant yields and providing a method for constructing complex biaryl structures, essential in organic synthesis and pharmaceuticals (Rameau et al., 2014).

Electrochemical Accumulation Studies Research on the accumulation of nitroanilines and related nitro compounds at carbon paste electrodes (CPE) has implications for electrochemical sensors and analytical methods. Such studies are relevant for understanding how 3,6-Dimethoxy-2-nitrobenzoic acid and similar compounds interact with electrodes, which can aid in developing sensitive detection methods for environmental monitoring and analytical chemistry (Kuz’mina et al., 2003).

Antitumor Activity and TOP1 Targeting Investigations into the antitumor activity of nitro-substituted compounds have shown that replacing methoxyl groups with nitro substituents in certain molecules can retain or enhance their activity against cancer cells. This suggests potential research pathways for 3,6-Dimethoxy-2-nitrobenzoic acid derivatives in cancer therapy, particularly in targeting topoisomerase I, a key enzyme in DNA replication (Singh et al., 2003).

Functionalization via TDAE Methodology The synthesis of substituted compounds from reactions involving 6-nitrobenzo[1,3]dioxole demonstrates the potential for functionalizing compounds like 3,6-Dimethoxy-2-nitrobenzoic acid. Such methodologies are crucial for creating novel compounds with potential applications in drug development and materials science (Amiri-Attou et al., 2005).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,6-dimethoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXKXSMYSALLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethoxy-2-nitrobenzoic acid

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